1,3-Dinitrodibenzo[b,f]oxepine
CAS No.: 96955-62-3
Cat. No.: VC5157566
Molecular Formula: C14H8N2O5
Molecular Weight: 284.227
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96955-62-3 |
|---|---|
| Molecular Formula | C14H8N2O5 |
| Molecular Weight | 284.227 |
| IUPAC Name | 2,4-dinitrobenzo[b][1]benzoxepine |
| Standard InChI | InChI=1S/C14H8N2O5/c17-15(18)10-7-12(16(19)20)11-6-5-9-3-1-2-4-13(9)21-14(11)8-10/h1-8H |
| Standard InChI Key | NOHKLRGEWUCJIL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Physicochemical Characteristics
The dibenzo[b,f]oxepine core consists of a seven-membered oxepine ring fused to two benzene rings at the b and f positions. In 1,3-dinitrodibenzo[b,f]oxepine, nitro groups are introduced at the 1- and 3-positions of the oxepine ring (Figure 1). This substitution pattern significantly alters the electron density distribution, as nitro groups are strong electron-withdrawing moieties. Computational studies on analogous dibenzo[b,f]oxepine derivatives suggest that such substitutions influence molecular geometry and intermolecular interactions, particularly in binding to biological targets like tubulin .
Table 1: Physicochemical Properties of 1,3-Dinitrodibenzo[b,f]oxepine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.228 g/mol |
| XLogP3-AA (Predicted) | ~3.2 |
| Topological Polar Surface Area | ~110 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
The predicted XLogP3-AA value of ~3.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its topological polar surface area (TPSA) of ~110 Ų, derived from nitro and ether oxygen contributions, suggests limited blood-brain barrier penetration .
Synthetic Methodologies
While no explicit synthesis of 1,3-dinitrodibenzo[b,f]oxepine is documented, analogous compounds provide insights into feasible routes. A generalized approach involves:
-
Oxepine Ring Formation: Palladium-catalyzed reductive Mizoroki-Heck cyclization of halogenated precursors, as demonstrated for dibenzo[b,e]oxepines .
-
Nitration: Electrophilic aromatic nitration using nitric acid or mixed acids (e.g., ) at positions activated by electron-donating or withdrawing groups.
For example, Prins cyclization using BF₃·OEt₂ as a catalyst has been employed to synthesize nitro-substituted dibenzo[b,f]oxepines . Computational modeling of reaction intermediates suggests that nitration at the 1- and 3-positions is sterically and electronically feasible, given the oxepine ring’s distortion .
Computational and Structure-Activity Insights
Density functional theory (DFT) calculations on dibenzo[b,f]oxepine derivatives reveal that nitro substitutions at the 1- and 3-positions induce:
-
Electron Withdrawal: Reduced electron density at the oxepine oxygen, potentially enhancing electrophilic reactivity.
-
Torsional Strain: Dihedral angles between benzene rings and the oxepine ring increase by ~15°, affecting protein-ligand interactions .
Molecular dynamics simulations suggest that 1,3-dinitro substitution stabilizes the Z-isomer in azo derivatives, favoring interactions with hydrophobic pockets in tubulin .
Challenges and Future Directions
-
Synthetic Optimization: Current yields for nitro-substituted dibenzo[b,f]oxepines rarely exceed 40% . Flow chemistry or microwave-assisted synthesis could improve efficiency.
-
Target Identification: Proteomic studies are needed to identify off-target effects, given the promiscuity of nitroaromatics.
-
Safety Profiling: Nitro groups may confer mutagenic risks via nitroreductase activation, necessitating Ames testing.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume